Marizomib

描述

热带盐杆菌 和 沙生盐杆菌。 该化合物因其作为抗癌剂的潜力而备受关注,特别是在治疗多发性骨髓瘤和其他实体瘤方面 .

准备方法

合成路线和反应条件

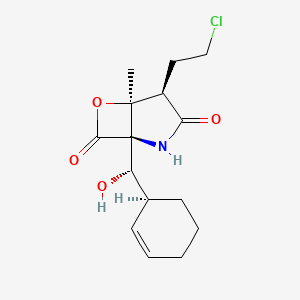

马瑞龙是通过从简单有机分子开始的一系列复杂反应合成的。合成路线通常涉及形成高度官能化的γ-内酰胺-β-内酯双环核心,这是马瑞龙结构的标志。合成中的关键步骤包括:

γ-内酰胺-β-内酯核心的形成: 这涉及在受控条件下进行环化反应。

功能化: 通过取代反应引入官能团,例如氯乙基侧链和羟甲基。

工业生产方法

马瑞龙的工业生产涉及使用海洋细菌热带盐杆菌进行发酵过程。细菌在大型生物反应器中在特定条件下培养,这些条件促进马瑞龙的产生。 然后从细菌培养物中提取该化合物,并通过一系列色谱步骤进行纯化 .

化学反应分析

反应类型

马瑞龙经历了几种类型的化学反应,包括:

氧化: 马瑞龙可以被氧化形成各种氧化衍生物。

还原: 还原反应可以改变马瑞龙中存在的官能团。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 胺和硫醇等亲核试剂可用于取代反应.

主要产物

科学研究应用

马瑞龙具有广泛的科学研究应用:

化学: 用作研究复杂有机合成和反应机理的模型化合物。

生物学: 研究其对细胞过程的影响,特别是蛋白质降解。

作用机制

马瑞龙通过不可逆地抑制蛋白酶体发挥作用,蛋白酶体是一种负责降解不需要的或受损蛋白质的蛋白质复合物。它靶向 20S 蛋白酶体的所有三种酶活性:胰凝乳蛋白酶样、胰蛋白酶样和胱天蛋白酶样活性。 通过抑制蛋白酶体,马瑞龙破坏蛋白质稳态,导致有毒蛋白质积累,最终诱导癌细胞凋亡 .

相似化合物的比较

马瑞龙经常与其他蛋白酶体抑制剂(如硼替佐米和卡非佐米)进行比较。

硼替佐米: 第一个被批准用于临床的蛋白酶体抑制剂。它可逆地抑制蛋白酶体,用于治疗多发性骨髓瘤和套细胞淋巴瘤。

卡非佐米: 第二代蛋白酶体抑制剂,不可逆地抑制蛋白酶体,用于治疗多发性骨髓瘤。

马瑞龙的独特性

马瑞龙的独特性在于它能够不可逆地抑制蛋白酶体的所有三种酶活性,以及它能够穿透血脑屏障,使其成为治疗中枢神经系统恶性肿瘤的有希望的候选药物 .

类似化合物的列表

- 硼替佐米

- 卡非佐米

- 伊沙佐米

生物活性

Marizomib, also known as salinosporamide A, is a potent irreversible proteasome inhibitor derived from marine organisms. Its unique mechanism of action and ability to cross the blood-brain barrier (BBB) make it a promising candidate for treating various malignancies, particularly those affecting the central nervous system (CNS). This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical applications, and research findings.

This compound irreversibly inhibits the 20S proteasome, which is crucial for protein degradation in cells. By blocking this pathway, this compound leads to the accumulation of pro-apoptotic factors and the inhibition of anti-apoptotic proteins. This results in increased apoptosis in cancer cells, particularly in those resistant to other treatments.

Key features of this compound's action include:

- Inhibition of all three enzymatic activities of the proteasome: chymotrypsin-like (CT-L), caspase-like (C-L), and trypsin-like (T-L) activities.

- Induction of reactive oxygen species (ROS) production, contributing to cellular stress and apoptosis.

- Activation of caspases, particularly caspase-3, which plays a critical role in the apoptosis pathway .

Pharmacokinetics and CNS Penetration

This compound demonstrates significant CNS penetration, with studies showing that it can achieve approximately 30% of blood levels in brain tissue. This property is particularly beneficial for treating CNS tumors such as glioblastoma and multiple myeloma with CNS involvement .

The pharmacokinetic profile includes:

- Short plasma half-life : Ranges from 2 to 30 minutes.

- Large volume of distribution , indicating extensive tissue uptake .

Clinical Applications

This compound is currently being investigated in various clinical settings:

- Multiple Myeloma : Clinical trials have shown that this compound can be effective in relapsed or refractory multiple myeloma (RRMM), often in combination with other agents like dexamethasone. It has been well tolerated and has demonstrated activity even in heavily pretreated patients .

- Malignant Gliomas : In phase I/II trials for recurrent glioblastoma, this compound has been evaluated both as monotherapy and in combination with bevacizumab. Preliminary results indicate potential efficacy with manageable safety profiles .

- Combination Therapies : this compound has shown synergistic effects when combined with other treatments such as bortezomib and lenalidomide, enhancing its anti-tumor activity across various malignancies .

Efficacy in Preclinical Models

Numerous preclinical studies have established this compound's effectiveness against different cancer types:

- Glioma Models : In rodent models, this compound significantly inhibited glioma cell proliferation and invasion while inducing apoptosis. The treatment led to prolonged survival in mice implanted with glioma xenografts .

- Synergistic Effects : Studies have reported enhanced efficacy when this compound is used alongside other chemotherapeutic agents, indicating its potential to overcome resistance mechanisms present in various tumor types .

Case Studies

- Case Study 1 : A patient with recurrent glioblastoma treated with this compound demonstrated a partial response after several cycles, highlighting its potential as a therapeutic option for this challenging condition.

- Case Study 2 : In a cohort of patients with RRMM, those receiving this compound showed improved outcomes compared to historical controls, suggesting its role as an effective treatment alternative .

Summary of Clinical Trials

| Trial Name | Phase | Indication | Key Findings |

|---|---|---|---|

| NCT00396864 | I | Solid tumors & lymphoma | Well tolerated; activity observed |

| NCT02330562 | I/II | Recurrent glioblastoma | Safety and preliminary efficacy established |

| EORTC 1709/CCTG CE.8 | III | Newly diagnosed glioblastoma | No significant difference in overall survival compared to standard treatments |

常见问题

Q. What is the mechanistic basis of Marizomib's pan-proteasome inhibition, and how is this evaluated in preclinical models?

Answer:

this compound irreversibly inhibits all three catalytic subunits of the 20S proteasome: chymotrypsin-like (CT-L, β5), caspase-like (C-L, β1), and trypsin-like (T-L, β2) activities. Preclinical evaluation involves:

- Proteasome-Glo™ assays to quantify subunit-specific inhibition in cell lines (e.g., glioma stem cells (GSCs) and normal neural stem cells (NSCs)) .

- Dose-response studies to calculate IC50 values (e.g., IC50 ≈20 nM in D-54 glioma cells) .

- In vivo pharmacodynamic (PD) monitoring in rodent/primate brain tissue to confirm blood-brain barrier (BBB) penetration and proteasome inhibition .

Q. How does this compound's BBB penetration differ from other proteasome inhibitors, and what methodologies validate this property?

Answer:

Unlike bortezomib and carfilzomib, this compound crosses the BBB due to its small molecular weight and lipophilicity. Validation methods include:

- Quantitative whole-body autoradiography (QWBA) in rats, showing 30% CNS distribution of radiolabeled this compound .

- Proteasome inhibition assays in non-tumor-bearing primates, confirming reduced CT-L activity in brain tissue post-treatment .

- Clinical correlation via neurotoxicity profiles (e.g., hallucinations, confusion) in trials, indirectly supporting BBB penetration .

Q. What are the key considerations for designing Phase I/II trials evaluating this compound in glioblastoma?

Answer:

- Dose escalation : Use a 3+3 design with CNS toxicity monitoring (e.g., hallucinations, cognitive changes) .

- PD endpoints : Measure proteasome inhibition in peripheral blood mononuclear cells (PBMCs) and whole blood .

- Combination rationale : Pair with anti-angiogenic agents (e.g., bevacizumab) based on preclinical VEGF upregulation .

- Response criteria : Use modified RANO criteria for glioblastoma, prioritizing progression-free survival (PFS) over objective response .

Q. How can researchers address compensatory hyperactivation of proteasome subunits during this compound therapy?

Answer:

Initial CT-L inhibition may trigger compensatory T-L/C-L activation. Strategies include:

- Prolonged dosing : Twice-weekly schedules (Days 1, 4, 8, 11) to sustain inhibition across all subunits .

- PD monitoring : Serial assessment of all three proteasome activities in whole blood to track subunit dynamics .

- Combination therapies : Pair with histone deacetylase inhibitors (HDACi) to disrupt stress-response pathways .

Q. What methodological frameworks are critical for studying this compound's synergy with HDAC inhibitors like panobinostat?

Answer:

- In vitro screening : Use high-throughput combinatorial drug assays (e.g., Chou-Talalay method) to calculate synergy scores .

- Orthotopic xenografts : Test efficacy in immunodeficient mice with intracranial glioma implants .

- Toxicity mitigation : Employ staggered dosing (e.g., lower this compound doses in combination) to reduce neurotoxicity .

Q. How do preclinical models inform optimal dosing schedules for this compound?

Answer:

- Murine xenografts : Biweekly IV dosing (150–200 mg/kg) improves survival without significant weight loss .

- PBMC vs. RBC PD : Adjust frequency based on proteasome recovery rates (faster in nucleated PBMCs vs. RBCs) .

- CNS toxicity thresholds : Use primate models to establish maximum tolerated doses (MTD) for CNS-penetrant regimens .

Q. What statistical approaches are recommended for survival analysis in this compound trials?

Answer:

- Kaplan-Meier estimates : Plot survival curves with 95% confidence intervals .

- Cox proportional hazards models : Calculate hazard ratios (HRs) stratified by MGMT methylation status .

- Sensitivity analyses : Validate results using per-protocol cohorts to exclude protocol deviations .

Q. How can neurotoxicity be mitigated in clinical use of this compound?

Answer:

- Infusion adjustments : Extend infusion time (e.g., 120 minutes vs. 10 minutes) to reduce peak plasma concentrations .

- Dose interruption : Implement protocols for reversible CNS adverse events (e.g., hallucinations) .

- Biomarker development : Explore correlations between proteasome inhibition levels and neurotoxicity .

Q. What in vitro models best recapitulate this compound's selectivity for high-grade glioma stem cells (GSCs)?

Answer:

- Patient-derived GSCs : Compare IC50 values between high-grade GSCs, low-grade GSCs, and NSCs .

- Invasion assays : Use Boyden chambers to assess this compound’s effect on glioma cell migration .

- ROS measurement : Quantify reactive oxygen species (ROS) via fluorescence spectroscopy post-treatment .

Q. How should researchers interpret contradictory efficacy data between preclinical and clinical studies of this compound?

Answer:

- Tumor microenvironment : Assess differences in proteasome dependency between xenografts and human glioblastoma .

- Resistance mechanisms : Investigate compensatory pathways (e.g., autophagy) via RNA-seq in non-responders .

- Combination prioritization : Shift focus to this compound’s role in sensitizing tumors to radiation or chemotherapy .

属性

IUPAC Name |

(1R,4R,5S)-4-(2-chloroethyl)-1-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4/c1-14-10(7-8-16)12(19)17-15(14,13(20)21-14)11(18)9-5-3-2-4-6-9/h3,5,9-11,18H,2,4,6-8H2,1H3,(H,17,19)/t9-,10+,11+,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWSFRIPKNWYAO-SHTIJGAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C(=O)NC1(C(=O)O2)C(C3CCCC=C3)O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@H](C(=O)N[C@]1(C(=O)O2)[C@H]([C@H]3CCCC=C3)O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904019 | |

| Record name | Marizomib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437742-34-2 | |

| Record name | (-)-Salinosporamide A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=437742-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marizomib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0437742342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Marizomib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Marizomib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,4R,5S)-4-(2-chloroethyl)-1-((1S)-cyclohex-2 enyl(hydroxyl) methyl)-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MARIZOMIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/703P9YDP7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。